Methyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Thioether Formation:
Amidation: The acetamido group is introduced through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Esterification: The final step involves esterification to form the methyl ester, which can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzylthio group can interact with hydrophobic pockets, while the pyrimidine ring can form hydrogen bonds with amino acid residues in the active site of enzymes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzoate: Similar structure but with a methylthio group instead of a benzylthio group.
Methyl 4-(2-(2-(phenylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzoate: Similar structure but with a phenylthio group instead of a benzylthio group.
Uniqueness
The presence of the benzylthio group in Methyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzoate provides unique hydrophobic interactions and steric effects that can influence its binding affinity and selectivity towards specific molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
methyl 4-[[2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-28-20(27)15-7-9-16(10-8-15)22-18(25)11-17-12-19(26)24-21(23-17)29-13-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZHQJLUKKSOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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